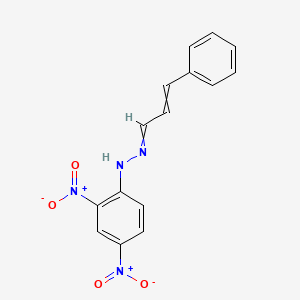

Cinnamaldehyde 2,4-dinitrophenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

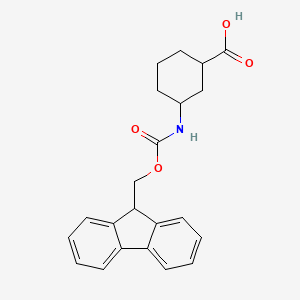

Cinnamaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C15H12N4O4 . It has an average mass of 312.280 Da and a monoisotopic mass of 312.085846 Da .

Synthesis Analysis

The synthesis of 2,4-dinitrophenylhydrazones, such as Cinnamaldehyde 2,4-dinitrophenylhydrazone, involves a catalytic process. This process occurs in an aqueous reaction mixture of aliphatic and aromatic carbonyl derivatives with 2,4-dinitrophenylhydrazine . The reaction takes place in the presence of carbonic acid protons under the pressure of a CO2-H2O steam-gas mixture .Molecular Structure Analysis

The molecular structure of Cinnamaldehyde 2,4-dinitrophenylhydrazone is complex, with multiple bonds and functional groups . It includes a double-bond stereo configuration .Chemical Reactions Analysis

Cinnamaldehyde 2,4-dinitrophenylhydrazone is involved in addition-elimination reactions . These reactions are characterized by the addition of 2,4-dinitrophenylhydrazine across the carbon-oxygen double bond to form an intermediate compound, which then loses a molecule of water .Physical And Chemical Properties Analysis

Cinnamaldehyde 2,4-dinitrophenylhydrazone has a density of 1.31g/cm3 . Its boiling point is predicted to be 503.3ºC . The compound has a molecular weight of 312.28000 and a molecular formula of C15H12N4O4 .Scientific Research Applications

Analytical Chemistry Applications :

- Isomerization Analysis : Cinnamaldehyde 2,4-dinitrophenylhydrazones, like other aldehyde-2,4-dinitrophenylhydrazones, exist as (E)- and (Z)-geometrical isomers. Their UV–visible spectral properties differ, which can be crucial for analytical purposes (Uchiyama et al., 2004).

- Quantitative Determination : These compounds are used in high-performance liquid chromatography for the quantitative determination of carbonyl compounds in air or water (Selim, 1977).

Pharmacological and Biochemical Research :

- Cytotoxic Activity : Hydrazones derived from cinnamaldehyde have shown high cytotoxic activity against certain cancer cell lines. They have been evaluated for their anticancer activity and pharmacokinetic profile, indicating their potential in cancer treatment (Araújo et al., 2021).

- Antimicrobial Properties : Cinnamaldehyde, a constituent of cinnamon essential oils, exhibits antimicrobial properties, which could be relevant in the context of cinnamaldehyde derivatives like 2,4-dinitrophenylhydrazone (Friedman, 2017).

- Cancer Chemotherapy : Cinnamaldehyde and its derivatives are being explored as potential anticancer drugs. They exhibit properties conducive to chemotherapy, such as inducing apoptosis in cancer cells (Hong et al., 2016).

Other Applications :

- Gas Chromatography and Mass Spectrometry : Cinnamaldehyde 2,4-dinitrophenylhydrazones are also relevant in gas chromatography-mass spectrometry for detecting and identifying volatile aldehydes (Thomas et al., 1995).

Mechanism of Action

The mechanism of action for Cinnamaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided . Dust formation and inhalation of mist, gas, or vapors should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of contact, contaminated clothing should be removed and the skin should be washed with plenty of water .

Future Directions

While specific future directions for research on Cinnamaldehyde 2,4-dinitrophenylhydrazone are not mentioned in the retrieved sources, the compound’s involvement in addition-elimination reactions and its synthesis under carbon dioxide pressure suggest potential areas of exploration. Further studies could investigate its reactivity under different conditions or its potential applications in various chemical processes.

properties

IUPAC Name |

N-(cinnamylideneamino)-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSRMSQNTNYDMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924573 |

Source

|

| Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamaldehyde 2,4-dinitrophenylhydrazone | |

CAS RN |

1237-69-0 |

Source

|

| Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)